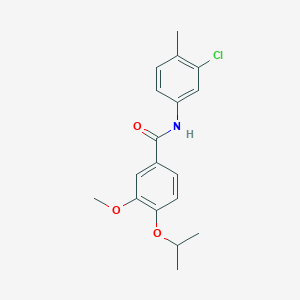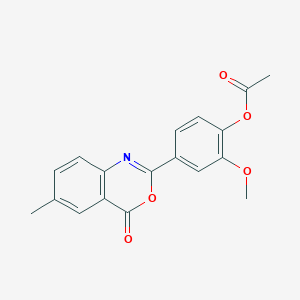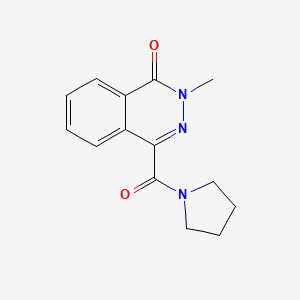![molecular formula C19H21ClN2O2 B5730548 1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)
1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine
描述
1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine, commonly known as CPMP, is a chemical compound that belongs to the class of piperazine derivatives. CPMP has gained significant attention in the scientific community due to its potential therapeutic applications in various medical conditions.
作用机制
The exact mechanism of action of CPMP is not fully understood. However, it is believed that CPMP exerts its therapeutic effects by modulating the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. CPMP acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist, which leads to an increase in the levels of these neurotransmitters.
Biochemical and Physiological Effects
CPMP has been found to have several biochemical and physiological effects. Studies have shown that CPMP increases the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. CPMP also modulates the activity of various receptors in the brain, which contributes to its antipsychotic properties.
实验室实验的优点和局限性
CPMP has several advantages when used in lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. CPMP also exhibits high potency and selectivity, which makes it an ideal candidate for studying the effects of neurotransmitters on various receptors in the brain. However, CPMP has some limitations, such as its relatively short half-life and the lack of long-term safety data.
未来方向
There are several future directions for the research on CPMP. One potential area of research is the development of new CPMP analogs with improved pharmacological properties. Another area of research is the investigation of the long-term safety and efficacy of CPMP in humans. Additionally, CPMP can be used as a tool to study the role of neurotransmitters in various psychiatric disorders, which can lead to the development of new treatments for these conditions.
Conclusion
In conclusion, CPMP is a promising chemical compound with potential therapeutic applications in various medical conditions. The synthesis of CPMP is relatively simple, and it exhibits high potency and selectivity. CPMP has been found to modulate the levels of various neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety. There are several future directions for the research on CPMP, which can lead to the development of new treatments for psychiatric disorders.
合成方法
The synthesis of CPMP involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of CPMP is relatively simple and can be carried out in a laboratory setting.
科学研究应用
CPMP has been extensively studied for its potential therapeutic applications in various medical conditions such as depression, anxiety, and schizophrenia. Several studies have shown that CPMP exhibits antidepressant and anxiolytic effects in animal models. Furthermore, CPMP has been found to possess antipsychotic properties and can be used as an alternative to traditional antipsychotic drugs.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-5-3-2-4-17(18)21-10-12-22(13-11-21)19(23)14-15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVYYPLIKAYKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328567 | |
| Record name | 2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
CAS RN |
349429-96-5 | |
| Record name | 2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)

![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)


![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)




![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)